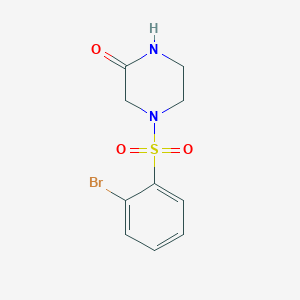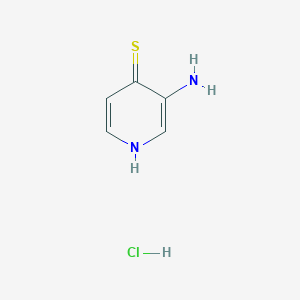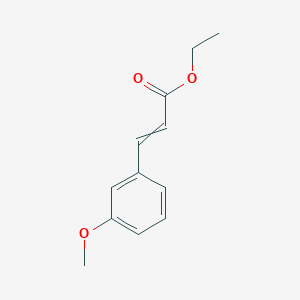
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol
概要
説明
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol is an organic compound that features a bromine atom, a methoxy group, and a thienyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol can be achieved through several stepsThe reaction conditions typically involve the use of bromine and a catalyst such as iron powder . The final step involves the addition of the ethyl group to the thienyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
科学的研究の応用
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of (5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the thienyl and ethyl groups.
5-Bromo-2-methyl-2-pentene: Contains a bromine atom and a different alkyl group.
5-Bromo-2-hydroxybenzoic acid ethyl ester: Features a bromine atom and an ester group.
Uniqueness
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol is unique due to the presence of both the thienyl and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C14H15BrO2S |
|---|---|
分子量 |
327.24 g/mol |
IUPAC名 |
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H15BrO2S/c1-3-10-5-7-13(18-10)14(16)11-8-9(15)4-6-12(11)17-2/h4-8,14,16H,3H2,1-2H3 |
InChIキー |
JEXDUNJOQHYQAG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)C(C2=C(C=CC(=C2)Br)OC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8730175.png)
![[2-(4-Chlorophenyl)ethyl]carbamic acid ethyl ester](/img/structure/B8730176.png)


![3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8730196.png)







![Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate](/img/structure/B8730266.png)
